Acide 2-(5-bromo-2-hydroxyphényl)acétique

Vue d'ensemble

Description

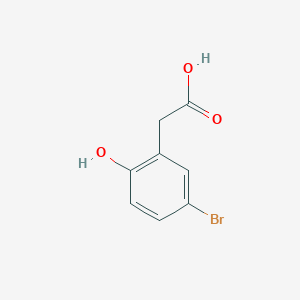

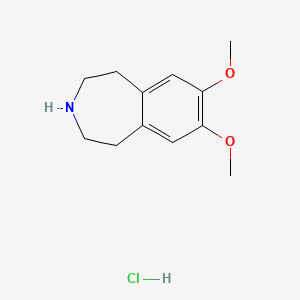

The compound of interest, 2-(5-Bromo-2-hydroxyphenyl)acetic acid, is a brominated derivative of phenylacetic acid, which is a known precursor in various synthetic pathways for pharmaceuticals and other organic compounds. The presence of a bromine atom and a hydroxyl group on the phenyl ring can significantly alter the chemical and physical properties of the molecule, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of brominated phenylacetic acid derivatives can be achieved through regioselective bromination reactions. For instance, the synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic acid was performed by brominating 4-methoxyphenylacetic acid using bromine in acetic acid, yielding an 84% product . This method could potentially be adapted for the synthesis of 2-(5-Bromo-2-hydroxyphenyl)acetic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated phenylacetic acids is characterized by the orientation of substituents around the phenyl ring. In the case of 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is nearly coplanar with the phenyl ring, while the acetic acid substituent is significantly tilted . This information suggests that similar steric and electronic effects would be present in 2-(5-Bromo-2-hydroxyphenyl)acetic acid, influencing its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Brominated phenylacetic acids can undergo various chemical reactions due to the presence of reactive functional groups. For example, bromination reactions have been used to synthesize brominated derivatives of dihydrouracil . The bromine atom in these compounds can act as a good leaving group, facilitating nucleophilic substitution reactions. Additionally, the hydroxyl group can participate in the formation of hydrogen bonds, as seen in the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated phenylacetic acids are influenced by their molecular structure. The electron-withdrawing nature of the bromine atom and the electron-donating properties of other substituents like the hydroxyl or methoxy groups affect the acidity of the acetic acid moiety and the overall polarity of the molecule . These properties are crucial for the solubility, reactivity, and methods of detection, such as the determination of acetic acid derivatives using solid-phase microextraction and gas chromatography .

Applications De Recherche Scientifique

Éliciteur Synthétique dans l'Immunité des Plantes

Le composé a été utilisé comme un éliciteur synthétique dans des études d'immunité des plantes . Il a été constaté qu'il induisait une résistance aux maladies chez les plantes contre les agents pathogènes bactériens, oomycètes et fongiques . Il est intéressant de noter que l'on a observé que de faibles doses de ce composé peuvent améliorer la croissance des racines chez l'Arabidopsis, tandis que des doses élevées inhibent la croissance des racines et induisent la défense .

Recherche en Hormèse

Le composé a été lié à l'hormèse, un phénomène caractérisé par des effets stimulateurs à faibles doses d'agents qui sont toxiques ou inhibiteurs à des doses plus élevées . Les effets du composé sur la défense et l'hormèse dans les racines d'Arabidopsis dépendent en partie du facteur de transcription WRKY70 .

Mécanisme D'action

Target of Action

Similar compounds such as 4-hydroxyphenylacetic acid are known to be used in the acylation of phenols and amines , suggesting that 2-(5-Bromo-2-hydroxyphenyl)acetic acid might have similar targets.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(5-Bromo-2-hydroxyphenyl)acetic acid . For instance, the compound is recommended to be stored in an inert atmosphere at room temperature , suggesting that it might be sensitive to oxygen and temperature changes.

Propriétés

IUPAC Name |

2-(5-bromo-2-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c9-6-1-2-7(10)5(3-6)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGHTMGJWQZJEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622479 | |

| Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38692-72-7 | |

| Record name | (5-Bromo-2-hydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1289059.png)